3,5-Dichlorophenylmagnesium bromide

Catalog No.
S1902755
CAS No.
82297-90-3
M.F
C6H3BrCl2Mg
M. Wt
250.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorophenylmagnesium bromide

CAS Number

82297-90-3

Product Name

3,5-Dichlorophenylmagnesium bromide

IUPAC Name

magnesium;1,3-dichlorobenzene-5-ide;bromide

Molecular Formula

C6H3BrCl2Mg

Molecular Weight

250.20 g/mol

InChI

InChI=1S/C6H3Cl2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1

InChI Key

GCOUTRKHWIHCHT-UHFFFAOYSA-M

SMILES

C1=[C-]C=C(C=C1Cl)Cl.[Mg+2].[Br-]

Canonical SMILES

C1=[C-]C=C(C=C1Cl)Cl.[Mg+2].[Br-]

3,5-Dichlorophenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is C6H3BrCl2Mg\text{C}_6\text{H}_3\text{BrCl}_2\text{Mg}, and it has a molecular weight of 250.2 g/mol. The compound features a phenyl ring with two chlorine substituents located at the 3 and 5 positions, which significantly influence its reactivity and properties. This compound is typically utilized in organic synthesis for forming carbon-carbon bonds and is characterized by its high reactivity toward electrophiles due to the presence of the magnesium atom bonded to the halogen .

3,5-Dichlorophenylmagnesium bromide is a hazardous compound due to several factors:

  • Flammability: The Grignard reagent solution is highly flammable and can ignite readily [].
  • Reactivity with Water: It reacts violently with water, releasing flammable hydrogen gas and potentially generating heat [].
  • Toxicity: Limited data suggests potential harm upon ingestion and skin contact. It may cause severe skin burns and eye damage [].
Typical of Grignard reagents:

  • Nucleophilic Addition: It reacts with carbonyl compounds (such as aldehydes and ketones) to form alcohols.
  • Substitution Reactions: The compound can replace halogens or other leaving groups in organic molecules.
  • Coupling Reactions: It is involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is used to synthesize biaryl compounds .

The general mechanism for its reactivity involves the formation of a carbon-magnesium bond that acts as a strong nucleophile, allowing it to attack electrophilic centers in various substrates .

While specific biological activities of 3,5-dichlorophenylmagnesium bromide are not extensively documented, Grignard reagents in general have been explored for their potential roles in medicinal chemistry. They are often used in the synthesis of biologically active compounds, including pharmaceuticals. The reactivity of this compound allows for the modification of drug candidates by facilitating the formation of complex organic structures .

The synthesis of 3,5-dichlorophenylmagnesium bromide typically involves the reaction of 1-bromo-3,5-dichlorobenzene with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The procedure can be summarized as follows:

  • Disperse magnesium powder (99.5% purity) in THF.
  • Slowly add a solution of 1-bromo-3,5-dichlorobenzene dissolved in THF to the magnesium dispersion.
  • Maintain the reaction mixture at approximately 30°C while stirring for several hours to ensure complete reaction .

This method yields 3,5-dichlorophenylmagnesium bromide effectively under controlled conditions.

3,5-Dichlorophenylmagnesium bromide finds applications primarily in organic synthesis:

  • Synthesis of Non-alternant Polycyclic Hydrocarbons: It serves as a key intermediate in synthesizing complex hydrocarbons like indeno-benzophenalene.
  • Preparation of Aryl Ketones: The compound can react with acid chlorides using specific ligands to produce aryl ketones.
  • Synthesis of Carboxylic Esters: It can also be used in reactions involving dicarbonates to yield carboxylic esters .

These applications highlight its versatility as a reagent in both academic research and industrial chemistry.

Research into the interaction studies involving 3,5-dichlorophenylmagnesium bromide primarily focuses on its reactivity with various electrophiles. Studies have shown that Grignard reagents can undergo regioselective reactions depending on their structure and the presence of other functional groups. The unique substitution pattern of this compound may influence its selectivity and efficiency in synthetic pathways compared to other similar compounds .

Several compounds share structural similarities with 3,5-dichlorophenylmagnesium bromide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Phenylmagnesium BromideContains no halogen substituentsHigher reactivity due to lack of steric hindrance
2,4-Dichlorophenylmagnesium BromideChlorine atoms at different positionsDifferent reactivity patterns due to substitution
3,4-Dichlorophenylmagnesium BromideChlorine atoms adjacent on the phenyl ringAffects regioselectivity in reactions
4-Chlorophenylmagnesium BromideContains only one chlorine atomLess reactive compared to dichloro variants

The uniqueness of 3,5-dichlorophenylmagnesium bromide lies in its specific substitution pattern (chlorines at positions 3 and 5), which influences its reactivity profile and selectivity during

Hydrogen Bond Acceptor Count

2

Exact Mass

247.86456 g/mol

Monoisotopic Mass

247.86456 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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